Comprehensive Technical Guide on 3-(4-Chlorophenyl)-2'-methoxypropiophenone: Chemical Properties, Synthesis, and Applications
Comprehensive Technical Guide on 3-(4-Chlorophenyl)-2'-methoxypropiophenone: Chemical Properties, Synthesis, and Applications
An in-depth technical guide on the chemical properties, synthesis, and applications of 3-(4-Chlorophenyl)-2'-methoxypropiophenone.
Executive Summary
3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7)[] is a highly versatile organic building block belonging to the dihydrochalcone family. Dihydrochalcones, characterized by a flexible 1,3-diarylpropan-1-one scaffold, are privileged structures in medicinal chemistry, frequently exhibiting antioxidant, antimicrobial, and targeted enzymatic inhibitory properties[2][3]. This whitepaper provides a rigorous analysis of the compound’s physicochemical profile, outlines self-validating synthetic workflows, and details its downstream reactivity for drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of 3-(4-Chlorophenyl)-2'-methoxypropiophenone consists of a central saturated C3 aliphatic chain bridging an electron-rich 2-methoxyphenyl ring (Ring A) and an electron-deficient 4-chlorophenyl ring (Ring B). Unlike its rigid chalcone precursor, the saturation of the α,β-carbon bond provides conformational flexibility, which critically alters its binding affinity in biological targets and dictates its chemical reactivity profile.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 3-(4-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one |
| CAS Number | 898787-62-7[] |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.74 g/mol [4] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Methoxy oxygen) |
| Rotatable Bonds | 5 (Allows high conformational adaptability) |
| Predicted LogP | ~3.8 - 4.2 (Highly lipophilic, suitable for CNS penetration) |
Mechanistic Synthesis Workflows
The de novo synthesis of 3-(4-Chlorophenyl)-2'-methoxypropiophenone is executed via a highly reliable two-step sequence: the formation of an α,β-unsaturated ketone followed by chemoselective reduction.
Step 1: Claisen-Schmidt Condensation
The first step relies on the base-catalyzed aldol condensation of 2'-methoxyacetophenone and 4-chlorobenzaldehyde. Causality dictates the use of a strong base (e.g., NaOH in ethanol) to generate the enolate of the acetophenone. Because 4-chlorobenzaldehyde lacks α-hydrogens, the cross-condensation is directed efficiently toward the target chalcone without competing self-condensation byproducts[5][6].
Step 2: Chemoselective Reduction
The critical challenge in the second step is the chemoselective reduction of the conjugated alkene. Standard catalytic hydrogenation (e.g., Pd/C with H₂) often leads to the unwanted hydrogenolysis of the aryl-chloride bond or the over-reduction of the carbonyl group. To prevent this, alternative reductive systems such as Zn/HOAc under ultrasonic irradiation are employed. The Zn/HOAc system specifically reduces the conjugated double bond via a single-electron transfer mechanism while leaving the isolated halogen and carbonyl completely intact[7][8].
Protocol: Self-Validating Synthesis of the Dihydrochalcone
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Chalcone Formation: Dissolve 10.0 mmol of 2'-methoxyacetophenone and 10.0 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol.
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Enolization & Condensation: Add 5 mL of 10% aqueous NaOH dropwise while stirring vigorously in an ice bath (0-5 °C). Remove from the ice bath and stir for 2-4 hours at room temperature.
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Isolation of Intermediate: Acidify the mixture with 10% HCl to precipitate the intermediate (2'-methoxy-4-chlorochalcone). Filter, wash with cold water, and recrystallize from ethanol.
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Validation Check: TLC (Hexane:EtOAc 8:2) must show a single UV-active spot. ¹H-NMR should display characteristic trans-alkene doublets ( J≈15.5 Hz) around 7.4-7.8 ppm.
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-
Chemoselective Reduction: Dissolve 5.0 mmol of the isolated chalcone in 15 mL of glacial acetic acid. Add 50.0 mmol of activated Zinc dust.
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Ultrasonic Irradiation: Subject the heterogeneous mixture to ultrasonic irradiation at room temperature for 10-15 minutes. Monitor the disappearance of the yellow color, which visually indicates the loss of the extended conjugated system[7].
-
Workup: Filter the unreacted zinc over a Celite pad. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography to yield the target dihydrochalcone.
-
Validation Check: The alkene doublets in ¹H-NMR must be replaced by two distinct methylene triplets integrating to 2H each, typically around 3.0-3.3 ppm.
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Synthetic pathway for the target dihydrochalcone via Claisen-Schmidt condensation and reduction.
Chemical Reactivity and Downstream Applications
As a bifunctional building block, 3-(4-Chlorophenyl)-2'-methoxypropiophenone serves as a versatile node in advanced organic synthesis and drug discovery workflows.
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Alpha-Functionalization: The α-methylene group adjacent to the carbonyl can be quantitatively enolized using sterically hindered bases like LDA at -78 °C. This allows for stereoselective alkylation, halogenation, or aldol reactions.
-
Carbonyl Additions: The ketone readily undergoes nucleophilic addition with Grignard reagents or complex hydrides (e.g., NaBH₄) to yield secondary or tertiary alcohols. These are critical precursors to bioactive ethers or amines.
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Cross-Coupling: The 4-chlorophenyl moiety can participate in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Because aryl chlorides are generally less reactive than bromides or iodides, highly active, electron-rich phosphine ligands (e.g., XPhos or RuPhos) must be used to facilitate oxidative addition.
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Heterocycle Synthesis: Condensation of α-functionalized derivatives of this propiophenone with hydrazines or amidines yields pyrazoles and pyrimidines, respectively—privileged scaffolds in kinase inhibitor design.
Key chemical reactivity nodes and downstream synthetic applications of the propiophenone.
Analytical Characterization Standards
To ensure scientific integrity and batch-to-batch reproducibility, the synthesized compound must be validated against the following expected spectral benchmarks:
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¹H-NMR (400 MHz, CDCl₃):
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δ 3.00 (t, J=7.5 Hz, 2H) – Ar-CH₂ (C3 aliphatic protons).
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δ 3.25 (t, J=7.5 Hz, 2H) – CO-CH₂ (C2 aliphatic protons).
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δ 3.88 (s, 3H) – OCH₃ (Methoxy protons).
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δ 6.95 - 7.70 (m, 8H) – Aromatic protons from Ring A and Ring B.
-
-
¹³C-NMR (100 MHz, CDCl₃):
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δ ~202.0 (C=O), ~158.5 (C-OMe), ~140.0, ~132.0 (C-Cl), ~55.5 (OCH₃), ~45.0 (C2), ~29.5 (C3).
-
-
IR (ATR):
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~1685 cm⁻¹ (Strong, sharp: C=O stretch characteristic of an aryl-alkyl ketone).
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~1240 cm⁻¹ (C-O-C asymmetric stretch of the methoxy group).
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-
MS (ESI+):
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Expected [M+H]+ at m/z 275.08, accompanied by a characteristic 3:1 isotopic pattern at m/z 277.08 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
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References
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W. S. et al. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review". PMC / National Institutes of Health. Available at: [Link]
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Cambridge University Press. "Claisen-Schmidt Condensation". Cambridge.org. Available at: [Link]
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Arkivoc. "Synthetic strategies for dihydrochalcones". Arkat USA. Available at:[Link]
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ChemRxiv. "Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory". ChemRxiv. Available at:[Link]
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Zhang, L. et al. "The Synthesis of Dihydrochalcones with Zn/HOAc Under Ultrasonic Irradiation". ResearchGate. Available at: [Link]
-
Lin, J. "Ultrasound-Assisted Selective Reduction of Chalcones to Dihydrochalcones by Zn/AcOH". ResearchGate. Available at:[Link]
Sources
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemscene.com [chemscene.com]
- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Figure 1. Chemical structure of 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one, with the C2 stereocenter marked with an asterisk.

